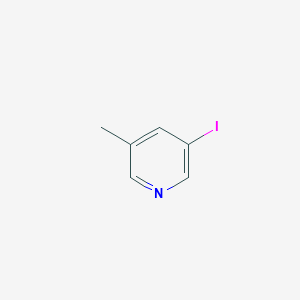

3-Iodo-5-methylpyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Fine Chemical Synthesis

Halogenated pyridine scaffolds are of paramount importance in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. chemrxiv.orgnih.gov The pyridine ring is a fundamental structural motif found in numerous FDA-approved drugs, natural products, and biologically active compounds. nih.govresearchgate.netresearchgate.netnih.gov Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for its biological activity and pharmacokinetic properties. nih.govnih.gov

The introduction of a halogen atom onto the pyridine ring dramatically expands its synthetic utility. chemrxiv.org Halogens, particularly iodine, are excellent leaving groups and are amenable to a wide range of cross-coupling reactions. thieme-connect.commyskinrecipes.com This allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures. myskinrecipes.comuiowa.edu The position of the halogen on the pyridine ring dictates the regioselectivity of these subsequent reactions, making the synthesis of specific isomers a key challenge and a primary focus of methodological development. researchgate.net

Overview of Strategic Approaches to Pyridine Functionalization

The functionalization of the pyridine ring is a well-established yet continually evolving area of organic chemistry. Due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, direct functionalization can be challenging. researchgate.netresearchgate.netnih.gov However, a number of strategic approaches have been developed to overcome these hurdles.

Key strategies for pyridine functionalization include:

Direct C-H Functionalization: This atom-economical approach involves the direct activation and subsequent functionalization of a C-H bond on the pyridine ring. researchgate.netnih.govbeilstein-journals.org While powerful, achieving high regioselectivity can be difficult, often favoring the C2 and C4 positions due to the electronic properties of the ring. researchgate.netnih.gov

Directed Ortho-Metalation (DoM): This strategy employs a directing group on the pyridine ring to guide a metalating agent (typically an organolithium reagent) to an adjacent position, enabling subsequent functionalization with an electrophile. researchgate.netacs.orgbaranlab.orguwindsor.ca

Halogen/Metal Exchange: This method utilizes a pre-installed halogen atom, which can be exchanged with a metal (commonly lithium or magnesium), creating a nucleophilic site for further reactions. researchgate.net

Halogen Dance Reactions: This fascinating rearrangement involves the base-catalyzed migration of a halogen atom to a different position on the pyridine ring. clockss.orgwikipedia.orgwhiterose.ac.uk This can provide access to isomers that are difficult to obtain through other methods. clockss.orgresearchgate.net

Synthesis from Acyclic Precursors: In some cases, it is more efficient to construct the functionalized pyridine ring from acyclic starting materials rather than modifying a pre-existing pyridine. researchgate.netthieme-connect.comthieme-connect.com

Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide modifies the electronic properties of the ring, facilitating certain types of functionalization. rsc.orgthieme-connect.comnih.gov

These strategies, often used in combination, provide a powerful toolbox for the synthesis of a vast array of substituted pyridines.

Research Landscape and Challenges in Accessing Regioselectively Functionalized Iodopyridines

The synthesis of regioselectively functionalized iodopyridines, such as 3-Iodo-5-methylpyridine, presents a specific set of challenges. Achieving precise control over the position of the iodine atom is crucial, as it dictates the final structure and properties of the target molecule.

One of the primary challenges is overcoming the inherent reactivity patterns of the pyridine ring. numberanalytics.com Direct electrophilic iodination of pyridine is often difficult and can lead to mixtures of products. Therefore, more sophisticated methods are required. The "halogen dance" reaction has emerged as a valuable tool for accessing specific isomers, allowing for the migration of a halogen to a thermodynamically more stable position. clockss.orgwikipedia.orgnih.gov

Furthermore, the development of practical and scalable synthetic routes is an ongoing area of research. nih.govnih.govchemrxiv.org Many reported methods may work well on a small scale but are not amenable to large-scale production due to factors such as the use of expensive reagents, harsh reaction conditions, or the generation of significant waste.

The demand for novel, functionalized pyridine building blocks continues to drive innovation in this area. Researchers are actively exploring new catalytic systems, milder reaction conditions, and more efficient synthetic strategies to access a wider range of regioselectively substituted iodopyridines, including the valuable compound this compound. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOSKAZLMNKWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555249 | |

| Record name | 3-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-64-0 | |

| Record name | 3-Iodo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15366-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Mechanistic Investigations of 3 Iodo 5 Methylpyridine

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

Nucleophilic substitution on the pyridine ring of 3-Iodo-5-methylpyridine can proceed through distinct pathways, which are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Direct nucleophilic aromatic substitution (SNAr) on 3-halopyridines is generally considered to be an unfavorable process. youtube.comlibretexts.org The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org For this intermediate to be stabilized, the negative charge must be delocalized by electron-withdrawing groups.

In pyridine, the ring nitrogen can effectively stabilize a negative charge when the nucleophilic attack occurs at the C-2 (ortho) or C-4 (para) positions. stackexchange.comwikipedia.org This is because a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom. stackexchange.com However, when a nucleophile attacks the C-3 (meta) position of a pyridine ring, it is not possible to delocalize the resulting negative charge onto the nitrogen atom. stackexchange.com This lack of stabilization makes the Meisenheimer complex for 3-substitution significantly higher in energy, thus impeding the direct SNAr pathway. youtube.comlibretexts.org Consequently, this compound is largely unreactive towards direct nucleophilic displacement of the iodide under standard SNAr conditions.

An alternative pathway for the functionalization of 3-halopyridines involves a tandem process of base-catalyzed isomerization followed by nucleophilic substitution. nih.govamazonaws.comrsc.org This strategy circumvents the inertness of the 3-position towards direct SNAr by rearranging the halogen to a more reactive position.

Mechanistic studies on 3-bromopyridines have shown that in the presence of a strong base, such as potassium hydroxide (KOH) with 18-crown-6, an isomerization process occurs. nih.govamazonaws.com This process is believed to proceed through the formation of a highly reactive 3,4-pyridyne intermediate. nih.govrsc.org The pyridyne can then be trapped by a halide ion to form a mixture of 3- and 4-halopyridines. amazonaws.comrsc.org The resulting 4-halopyridine isomer is highly susceptible to SNAr reactions because nucleophilic attack at the C-4 position is activated by the ring nitrogen. nih.govamazonaws.com This allows for selective 4-substitution reactions, such as etherification, hydroxylation, and amination, using the more readily available 3-halopyridine isomers as starting materials. nih.govrsc.orgrsc.org While this mechanism has been detailed for 3-bromopyridines, the principles are applicable to this compound, where the C-I bond is even weaker and more prone to elimination to form the pyridyne intermediate.

Another related reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom, typically ortho or para to an activating group like a nitro group. wikipedia.orgorganic-chemistry.orgnih.gov This base-induced reaction proceeds via an addition-elimination mechanism and is a powerful tool for C-H functionalization of electron-deficient rings. organic-chemistry.orgnih.govthieme-connect.de

Table 1: Base-Catalyzed Isomerization/Substitution of 3-Halopyridines

| Starting Material | Base/Conditions | Nucleophile | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | KOH / 18-crown-6, DMA | Alcohols, Water, Amines | 3,4-Pyridyne | 4-Alkoxy/Hydroxy/Aminopyridines | nih.govamazonaws.com |

| 3-Iodopyridine | KOH / 18-crown-6 | KBr (trapping agent) | 3,4-Pyridyne | Mixture of 3- and 4-Bromopyridine | amazonaws.comrsc.org |

| Nitroarenes/Nitropyridines | Strong base (e.g., t-BuOK) | Carbanion with leaving group (e.g., PhSO2CH2Cl) | Meisenheimer-type adduct | C-H Alkylated products | organic-chemistry.orgnih.gov |

Organometallic Reactivity of the C-I Bond

The carbon-iodine bond in this compound is the primary site for organometallic transformations, most notably through metal-halogen exchange reactions.

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly efficient for aryl iodides due to the high polarizability and weakness of the C-I bond. wikipedia.orgresearchgate.net Treating this compound with strong organometallic bases, such as alkyllithium reagents (e.g., n-butyllithium or tert-butyllithium), leads to a rapid exchange reaction, even at low temperatures, to form 5-methyl-3-pyridyllithium. wikipedia.orgharvard.eduethz.ch The equilibrium for this reaction is favorable because it forms a more stable aryllithium species from a less stable alkyllithium. researchgate.net

The mechanism is often described as involving a nucleophilic attack of the alkyl group from the organolithium reagent on the iodine atom of the aryl halide, proceeding through a transient "ate-complex". researchgate.netharvard.edu

Similarly, Grignard reagents can be prepared from this compound. This can be achieved either by direct oxidative addition of magnesium metal to the C-I bond or through a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl). ethz.chwikipedia.orgnih.gov The formation of Grignard reagents via magnesium insertion is believed to proceed through a radical-based mechanism involving single-electron transfer (SET) from the magnesium surface. ethz.chunp.edu.ar

The organolithium and Grignard reagents generated from this compound are powerful nucleophilic intermediates used for a wide array of subsequent transformations. rsc.org These intermediates allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

Once formed, 5-methyl-3-pyridyllithium or (5-methylpyridin-3-yl)magnesium iodide can be reacted with a diverse range of electrophiles. Common downstream transformations include:

Alkylation: Reaction with alkyl halides.

Carbonyl Addition: Reaction with aldehydes, ketones, and esters to form alcohols. mnstate.edu

Cross-Coupling Reactions: Transmetalation to other metals (e.g., Zn, Cu, B) followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille couplings) to form biaryl compounds. nih.govnih.govresearchgate.net

This two-step sequence of metal-halogen exchange followed by reaction with an electrophile is a cornerstone strategy for the elaboration of the pyridine scaffold. rsc.org

Table 2: Organometallic Transformations of this compound

| Reaction Type | Reagent(s) | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF/ether, low temp. | 5-Methyl-3-pyridyllithium | Organolithium reagent | wikipedia.orgharvard.edu |

| Grignard Formation (Insertion) | Mg metal, THF or ether | (5-Methylpyridin-3-yl)magnesium iodide | Grignard reagent | wikipedia.org |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | (5-Methylpyridin-3-yl)magnesium chloride | Grignard reagent | nih.govacs.org |

| Downstream Coupling | Organolithium/Grignard intermediate + Electrophile (e.g., R-X, RCHO) | - | Substituted pyridines | rsc.orgresearchgate.net |

Redox Reactions and Radical Pathways

While many reactions of this compound are explained by polar (ionic) mechanisms, the involvement of redox processes and radical intermediates cannot be discounted, particularly in the formation of organometallic reagents.

The formation of a Grignard reagent by reacting an organic halide with magnesium metal is widely proposed to involve single-electron transfer (SET) from the metal surface to the halide. ethz.chunp.edu.ar This generates a radical anion, which then fragments to form an organic radical and a halide anion. The organic radical can then react with the magnesium surface to form the final organomagnesium compound.

Similarly, while the lithium-halogen exchange is often depicted via a polar "ate-complex", radical pathways involving successive single-electron transfers can also operate under certain conditions. stackexchange.com The propensity for SET is influenced by the reduction potential of the organic halide and the oxidation potential of the organometallic reagent. Metals like lithium and sodium can readily donate single electrons to organic substrates to initiate radical formation. libretexts.org

Furthermore, the pyridine ring itself can participate in redox chemistry. Pyridine N-oxides, for instance, can be oxidized via single-electron transfer by photoredox catalysts to generate reactive pyridine N-oxy radicals. nih.gov These radicals are potent hydrogen atom transfer (HAT) agents. While this applies to the N-oxide derivative, it highlights the capacity of the pyridine system to engage in single-electron processes. For this compound, radical-type reactions could potentially be initiated at the C-I bond under photochemical or transition-metal-catalyzed conditions that favor SET pathways. nih.gov

Elimination Reactions

Information regarding specific elimination reactions involving this compound is scarce in readily accessible scientific literature. Generally, elimination reactions from a pyridine ring are not as common as substitution reactions unless specific activating groups or reaction conditions are employed. For an elimination to occur, a hydrogen atom, typically on a substituent, and the iodo group would need to be removed. This could potentially proceed through various mechanisms, such as E1cB, E2, or E1, depending on the substrate, base, and solvent system. However, without experimental data, any discussion remains speculative.

Intramolecular Reactivity Studies

Similarly, dedicated intramolecular reactivity studies for this compound are not well-documented. Intramolecular reactions would involve another functional group on the molecule reacting with the C-I bond or another part of the pyridine ring. The outcomes of such reactions would be highly dependent on the nature and proximity of the interacting functional groups. Examples could include intramolecular cyclizations, rearrangements, or transfer reactions. The feasibility and pathways of such reactions would necessitate specific experimental investigation and mechanistic analysis, which are not currently available in the reviewed literature.

Due to the limited specific data on the elimination and intramolecular reactions of this compound, a detailed discussion with research findings and data tables cannot be provided at this time.

Palladium Catalyzed Cross Coupling Reactions Involving 3 Iodo 5 Methylpyridine

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for the formation of biaryl compounds and other coupled products through the reaction of an organohalide with an organoboron compound. nih.govsnnu.edu.cnlibretexts.org For 3-iodo-5-methylpyridine, this reaction provides a direct route to introduce various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine (B92270) ring.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalytic system and reaction parameters. numberanalytics.com Key components that are typically optimized include the palladium source, the ligand, the base, and the solvent system.

Palladium Source and Ligand: A variety of palladium(0) and palladium(II) precursors can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for coupling with heteroaryl halides. organic-chemistry.org Ligands like SPhos and XPhos are known to promote the coupling of challenging substrates.

Base: A base is required to activate the organoboron species, facilitating the transmetalation step. organic-chemistry.org Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in aqueous solutions. The strength of the base can influence reaction rates and yields.

Solvent: The reaction is frequently carried out in a biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. numberanalytics.com This allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Iodo-pyridines This table presents typical conditions and may require optimization for this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | High |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Very High |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | DMF/H₂O | 110 | High |

Data is illustrative and based on general procedures for similar substrates.

The Suzuki-Miyaura reaction of this compound is generally compatible with a wide range of boronic acids and their corresponding esters (e.g., pinacol (B44631) esters). nih.gov

Arylboronic Acids: Both electron-rich and electron-deficient arylboronic acids typically couple efficiently, providing access to a diverse array of 3-aryl-5-methylpyridines. researchgate.net Substituents on the arylboronic acid are generally well-tolerated.

Heteroarylboronic Acids: Coupling with heteroarylboronic acids, such as those derived from thiophene, furan, and other pyridines, is also feasible, though sometimes requires specific catalyst systems to overcome challenges like catalyst poisoning by the heteroatom. nih.gov

Alkenyl and Alkylboronic Acids: Vinylboronic acids and alkylboronic acids or their esters can also be used, expanding the synthetic utility of this method. Couplings with sp³-hybridized alkylboron reagents can be more challenging and may require specialized conditions. organic-chemistry.org

A potential limitation is the steric hindrance around the iodine atom due to the adjacent methyl group, which might lead to slower reaction rates compared to unhindered iodopyridines. Additionally, some boronic acids are prone to side reactions like protodeboronation, especially under harsh basic conditions, which can lower the yield of the desired cross-coupled product. researchgate.net

Stille Cross-Coupling in Synthetic Pathways

The Stille reaction offers an alternative palladium-catalyzed method for C-C bond formation, utilizing organostannanes as the coupling partners. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules and natural products. numberanalytics.comzenodo.org

In the context of this compound, the Stille coupling allows for the introduction of various organic groups from an organostannane reagent. The reaction typically involves a palladium(0) catalyst, often in the presence of a ligand and sometimes a copper(I) co-catalyst.

Catalyst and Ligands: Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. Triphenylphosphine (PPh₃) is a frequently used ligand.

Organostannane Reagents: A variety of organostannanes can be employed, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes. The transferable group is typically accompanied by three non-transferable alkyl groups, most commonly butyl or methyl.

Additives: The addition of lithium chloride is often beneficial, and copper(I) salts can accelerate the reaction, particularly the transmetalation step. nrochemistry.com

Table 2: Potential Organostannane Partners for Stille Coupling with this compound This table illustrates the scope of potential coupling partners.

| Organostannane Reagent | Transferable Group |

|---|---|

| Tributyl(phenyl)stannane | Phenyl |

| Tributyl(2-thienyl)stannane | 2-Thienyl |

| Tributyl(vinyl)stannane | Vinyl |

| Tributyl(phenylethynyl)stannane | Phenylethynyl |

The choice of organostannane allows for the introduction of a diverse range of functionalities.

The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often the rate-determining step and involves the transfer of an organic group from the organostannane to the palladium(II) complex formed after oxidative addition.

The exact mechanism of transmetalation can vary depending on the substrates and conditions. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate. This is followed by the cleavage of the tin-carbon bond and the formation of a new palladium-carbon bond, with the expulsion of a trialkyltin halide. wikipedia.org The nature of the ligands on palladium and the polarity of the solvent can significantly influence the rate and efficiency of this crucial step.

Heck Reactions for Olefin Functionalization

The Heck reaction is a powerful method for the arylation or vinylation of alkenes. fu-berlin.de For this compound, this reaction enables the formation of a new carbon-carbon bond between the pyridine ring and an olefin, leading to substituted styrenes or other vinylpyridines. thieme-connect.com

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The regioselectivity of the addition to the olefin is a key consideration, and it is often influenced by steric and electronic factors of both the olefin and the aryl halide. ntu.edu.sg For terminal olefins, the aryl group generally adds to the less substituted carbon atom.

The Heck reaction can proceed through different mechanistic pathways (neutral, cationic, or anionic), depending on the specific reaction conditions, such as the choice of halide, ligand, and additives. wikipedia.org These pathways can influence the regioselectivity and stereoselectivity of the product.

Table 3: Potential Olefin Partners for Heck Reaction with this compound This table illustrates the scope of potential olefin partners.

| Olefin | Potential Product Type |

|---|---|

| Styrene | Substituted stilbene (B7821643) derivative |

| Methyl acrylate | Methyl cinnamate (B1238496) derivative |

| Acrylonitrile | Cinnamonitrile derivative |

| 1-Octene | 1-Aryl-1-octene derivative |

The Heck reaction provides a versatile route to functionalized alkenes.

Intramolecular Heck Cyclizations of this compound Derivatives

The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic frameworks. wikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene tethered to the same molecule. wikipedia.org While direct examples involving this compound derivatives are not extensively detailed in the provided search results, the principles of the intramolecular Heck reaction are well-established and can be applied to appropriately designed substrates derived from this pyridine.

The reaction is particularly useful for creating carbocyclic and heterocyclic compounds of various ring sizes. wikipedia.org The process can be used to form five- to seven-membered rings and even larger macrocycles. libretexts.orgnih.gov The success of the intramolecular Heck reaction often depends on factors such as the length and nature of the tether connecting the aryl halide and the alkene, as well as the reaction conditions. For instance, the formation of congested quaternary carbon stereocenters can be achieved through intramolecular Heck reactions of specific α,β-unsaturated 2-haloanilides. nih.gov

Regioselectivity and Stereoselectivity in Heck Reactions

Regioselectivity and stereoselectivity are critical aspects of the Heck reaction. libretexts.org In intermolecular Heck reactions, the regioselectivity is influenced by the nature of the reactants and the catalytic system. Reactions can proceed through a neutral or a cationic pathway, which in turn affects where the new carbon-carbon bond forms on the alkene. libretexts.orgvedantu.com Generally, the neutral pathway, often favored with aryl halides, leads to the formation of linear products due to steric factors. vedantu.com In contrast, the cationic pathway, often promoted by the use of aryl triflates and bidentate phosphine ligands, can favor the formation of branched products due to electronic effects. libretexts.orgvedantu.com

The use of ionic liquids as solvents has been shown to significantly enhance regioselectivity in the Heck reaction of heteroaryl halides with electron-rich olefins, leading to the formation of branched products. liv.ac.uk This approach avoids the need for stoichiometric silver or thallium salt additives that are sometimes used to promote the cationic pathway. liv.ac.uk

Stereoselectivity in Heck reactions is also a key consideration, particularly in the context of asymmetric synthesis. The use of chiral ligands, such as (R)-BINAP, in conjunction with aryl triflates can induce high levels of enantioselectivity in intermolecular Heck reactions. libretexts.orgvedantu.com Intramolecular Heck reactions are noted for their high degree of stereoselectivity, which has been exploited in the total synthesis of complex natural products. libretexts.org

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon). libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Coupling with Terminal Alkynes

This compound is an excellent substrate for Sonogashira coupling reactions due to the high reactivity of the C-I bond. It can be efficiently coupled with a variety of terminal alkynes to produce 3-alkynyl-5-methylpyridine derivatives. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. libretexts.org

The development of highly efficient catalyst systems, including those based on palladium-N-heterocyclic carbene (NHC) complexes and palladium-phosphine complexes, has expanded the scope and utility of the Sonogashira coupling. libretexts.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed, offering advantages in certain applications. organic-chemistry.org

Below is a table summarizing representative Sonogashira coupling reactions of halo-pyridines with terminal alkynes, illustrating typical reaction conditions and outcomes.

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 3-Bromo-5-methyl-2-aminopyridine | 4-Methoxyphenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 2-Amino-5-methyl-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |

| 3-Bromo-5-methyl-2-aminopyridine | 4-Propylphenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 2-Amino-5-methyl-3-((4-propylphenyl)ethynyl)pyridine | - |

Data sourced from a study on 2-amino-3-bromopyridines. scirp.org While not directly this compound, these examples demonstrate the general applicability of the Sonogashira coupling to substituted pyridines.

Selective Substitution in Di-halogenated Pyridines

In di-halogenated pyridines, selective Sonogashira coupling can often be achieved based on the differential reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. nih.gov This allows for the selective alkynylation at the more reactive halogen position, while leaving the less reactive halogen intact for subsequent transformations.

For instance, in a molecule containing both an iodine and a bromine atom, the Sonogashira coupling will preferentially occur at the carbon-iodine bond. nih.gov This chemoselectivity is a valuable tool in the synthesis of complex, polysubstituted pyridine derivatives. When identical halogens are present, the regioselectivity is governed by the electronic properties of the pyridine ring, with the coupling typically occurring at the most electrophilic position. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.org this compound is a suitable substrate for this reaction, enabling the synthesis of 3-amino-5-methylpyridine (B1272045) derivatives.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. rsc.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. rsc.org The reaction conditions can be tailored to accommodate a wide range of amine coupling partners, including anilines, alkylamines, and various heterocyclic amines.

The development of air-stable palladium precatalysts has simplified the experimental procedure for Buchwald-Hartwig amination, making it a more robust and user-friendly method. rsc.org

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling, Kumada Coupling)

In addition to the Heck, Sonogashira, and Buchwald-Hartwig reactions, this compound can participate in other transition metal-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp2)-C(sp3), C(sp2)-C(sp2), and C(sp2)-C(sp) bonds. wikipedia.org this compound can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the 3-position of the pyridine ring. thieme-connect.de

C H Activation and Direct Functionalization of Methylpyridine Scaffolds

Palladium-Catalyzed Directed C-H Functionalization

Palladium catalysis has emerged as a versatile tool for the selective functionalization of C-H bonds, often employing directing groups to control regioselectivity. nih.govrsc.org These directing groups coordinate to the metal center and position it in proximity to a specific C-H bond, facilitating its activation. nih.govrsc.org

Ligand-directed C-H functionalization is a prominent strategy for achieving high regioselectivity in the modification of pyridine (B92270) rings. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring itself can act as a directing group, facilitating the functionalization of C-H bonds at the ortho position. rsc.org This chelation-assisted approach enhances the effective concentration of the catalyst at the target site, leading to improved reactivity and selectivity. rsc.org For instance, in 2-phenylpyridine (B120327) systems, the pyridine nitrogen directs the palladium catalyst to the ortho-C-H bonds of the phenyl ring. rsc.org The choice of ligands coordinated to the palladium center can further influence the reaction's outcome. thieme-connect.com

The development of various directing groups has enabled the functionalization of different positions on the pyridine ring. thieme-connect.com For example, while the inherent directing ability of the pyridine nitrogen often favors C2-functionalization, other directing groups can be installed to target C3 or C4 positions. thieme-connect.com The use of removable or traceless directing groups is particularly advantageous as it allows for the introduction of a functional group without leaving a permanent directing moiety in the final product. rsc.org

| Catalyst System | Directing Group | Position Functionalized | Reference |

| Palladium(II) acetate | Pyridine Nitrogen | Ortho to Nitrogen | rsc.org |

| Palladium(II) acetate/Ligand | Various | C3 or C4 | thieme-connect.com |

This table provides examples of ligand-directed C-H functionalization strategies.

Hypervalent iodine reagents are frequently employed as oxidants in palladium-catalyzed C-H functionalization reactions. umich.edumdpi.com These reagents, such as phenyliodine diacetate (PhI(OAc)₂), facilitate the oxidation of the palladium intermediate, which is a crucial step in many catalytic cycles. nih.govmdpi.com The use of hypervalent iodine oxidants has been successful in the acetoxylation of C(sp²)–H and C(sp³)–H bonds. mdpi.com

In a typical catalytic cycle involving a Pd(II)/Pd(IV) pathway, the palladium catalyst first activates a C-H bond to form a cyclometalated Pd(II) intermediate. nih.gov This intermediate is then oxidized by the hypervalent iodine reagent to a Pd(IV) species. nih.gov Subsequent reductive elimination from the Pd(IV) complex forms the desired functionalized product and regenerates the active Pd(II) catalyst. nih.gov

For example, the combination of Pd(OAc)₂ and PhI(OAc)₂ has been used for the directed C-H acetoxylation of 2-phenylpyridine. mdpi.com Mechanistic studies have provided insights into the role of the hypervalent iodine reagent as the oxidant in these transformations. nih.gov

Metal-Free C-H Activation and Iodination Strategies

While transition metal catalysis is a powerful tool, the development of metal-free C-H functionalization methods is highly desirable to avoid potential metal contamination in the final products, particularly in the synthesis of pharmaceuticals. tu-dortmund.de

Radical-mediated reactions offer a valuable alternative for the direct functionalization of C-H bonds in heteroarenes. nih.gov These processes can be particularly useful for substrates where ionic pathways are challenging. nih.gov The regioselectivity of radical functionalization of pyridines can be influenced by the electronic properties of both the pyridine ring and the incoming radical species. nih.gov

Systematic studies have shown that the substituents on the pyridine ring exert predictable and additive effects on the regioselectivity of radical substitution. nih.gov This understanding allows for a degree of control over the reaction outcome by modifying reaction conditions such as solvent and pH. nih.gov For instance, in some cases, it is possible to tune the regiochemistry to favor a specific isomer. nih.gov

Molecular iodine (I₂) has emerged as an effective and environmentally benign catalyst for a variety of C-H functionalization reactions. acs.orgsioc-journal.cn It is a low-cost, readily available, and less toxic alternative to many metal catalysts. acs.org Iodine-catalyzed reactions can proceed through different mechanisms depending on the reaction conditions and the presence of co-oxidants like tert-butyl hydroperoxide (TBHP) or dimethyl sulfoxide (B87167) (DMSO). sioc-journal.cnnih.gov

In the context of methylpyridines, molecular iodine can catalyze the functionalization of the methyl group. researchgate.net For example, in the presence of DMSO, the methyl group of a methyl azaarene can be oxidized to an aldehyde via a Kornblum-type oxidation, which proceeds through an in situ generated alkyl iodide. researchgate.net This transformation highlights the ability of molecular iodine to facilitate the activation of C(sp³)–H bonds. researchgate.net Furthermore, iodine-mediated protocols have been developed for the synthesis of various nitrogen-containing heterocycles. nih.gov

| Reagent/Catalyst | Reaction Type | Key Features | Reference |

| Radical Initiators | Radical C-H Functionalization | Tunable regioselectivity | nih.gov |

| Molecular Iodine (I₂) | C-H Activation/Iodination | Metal-free, environmentally benign | acs.orgsioc-journal.cn |

| I₂/DMSO | C(sp³)–H Oxidation | Kornblum-type oxidation of methyl groups | researchgate.net |

This table summarizes key aspects of metal-free C-H activation and iodination strategies.

Regioselectivity Considerations in C-H Activation of Pyridines

The regioselectivity of C-H activation in pyridine derivatives is a critical aspect that determines the utility of a particular functionalization method. nih.gov The inherent electronic properties of the pyridine ring, with its electron-deficient character, play a significant role in directing functionalization. thieme-connect.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack and influences the acidity of the various C-H bonds. thieme-connect.com

Several factors govern the regioselectivity of C-H functionalization in pyridines:

Electronic Effects: The electron density at different positions of the pyridine ring influences the site of attack. For instance, in many radical reactions, the substitution pattern is dictated by the electronic character of the C-H bonds and the pyridine ring itself. nih.govnih.gov Electron-withdrawing groups on the pyridine ring can further modulate this reactivity, often directing functionalization to specific positions. nih.gov

Steric Effects: The steric hindrance around a particular C-H bond can prevent the approach of a bulky catalyst or reagent, thereby favoring functionalization at a less hindered site. nih.gov

Directing Groups: As discussed earlier, the use of coordinating groups is a powerful strategy to override the inherent reactivity of the pyridine ring and achieve high regioselectivity at a desired position. rsc.org The formation of a stable metallacycle intermediate is often the driving force for this selectivity. acs.org

Reaction Conditions: The choice of catalyst, ligands, solvents, and additives can significantly impact the regiochemical outcome of a C-H functionalization reaction. nih.govrsc.org In some cases, it is possible to switch the regioselectivity by simply modifying the reaction conditions. rsc.org

The interplay of these factors allows for a degree of control over the site of functionalization, enabling the synthesis of specific isomers of substituted pyridines. nih.govnih.gov

Derivatization and Analog Synthesis from the 3 Iodo 5 Methylpyridine Scaffold

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The strategic functionalization of the 3-iodo-5-methylpyridine ring is a key method for creating novel chemical entities. core.ac.uk This process often involves the introduction of additional substituents or the transformation of existing ones to fine-tune the molecule's electronic and steric properties. Such modifications can significantly influence the biological activity and physical characteristics of the resulting compounds. vulcanchem.com Polysubstituted pyridines are frequently synthesized through multi-step sequences, often involving cyclocondensation reactions or modifications of pre-existing pyridine rings. core.ac.uknih.govwiley.com

The introduction of additional halogen atoms onto the this compound core is a common strategy to create highly functionalized intermediates. These polyhalogenated pyridines are valuable building blocks due to the differential reactivity of the various halogen substituents, which allows for selective, stepwise reactions like cross-coupling. chemimpex.comsmolecule.com

Methods for synthesizing these compounds often start with a substituted picoline and involve sequential halogenation, or a combination of nitration, reduction, diazotization, and halogenation steps. google.com For instance, the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) begins with 2-chloro-5-methylpyridine, which undergoes nitration, reduction of the nitro group to an amine, diazotization, and subsequent iodination to yield the final product. google.com A "halogen dance" reaction, an isomerization process, can also be employed to rearrange halogen atoms on the pyridine ring under specific conditions. patsnap.com

The table below summarizes synthetic routes to various halogenated derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloro-5-methylpyridine | 1. HNO₃/H₂SO₄ (Nitration) 2. Fe powder/AcOH (Reduction) 3. NaNO₂/H₂SO₄ (Diazotization) 4. KI (Iodination) | 2-Chloro-4-iodo-5-methylpyridine | google.com |

| 2-Bromo-3-methylpyridine | 1. LDA, THF, -70°C 2. Anhydrous ZnCl₂ 3. Iodine | 2-Bromo-4-iodo-3-methylpyridine (B13684998) | patsnap.com |

| 2-Aminopyridine | 1. NBS (Bromination) 2. KIO₃, KI, H₂SO₄ (Iodination) | 2-Amino-3-iodo-5-bromopyridine | google.com |

These halogenated derivatives, such as 2-fluoro-3-iodo-5-methylpyridine, 2-bromo-3-iodo-5-methylpyridine, and 2-chloro-3-iodo-5-picoline, are recognized as important intermediates for creating bioactive molecules in drug discovery and crop protection. lookchem.comchemimpex.comangenechemical.comchemimpex.com The unique combination of different halogens on the pyridine ring enhances reactivity and allows for selective chemical transformations. chemimpex.com

Functional group interconversion is a fundamental strategy for modifying the this compound scaffold to produce derivatives with desired properties. ub.edukashanu.ac.irimperial.ac.uk This involves converting existing functional groups into others, such as amino, hydroxyl, or difluoromethyl groups, which can significantly alter the molecule's biological activity. nih.govwiley.com

Amino Group Introduction : Amino-substituted pyridines are crucial intermediates. chemimpex.com For example, 2-amino-3-iodo-5-methylpyridine is a valuable building block for pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The synthesis often involves starting with an aminopyridine and introducing the desired halogens, as seen in the preparation of 2-amino-3-iodo-5-bromopyridine from 2-aminopyridine. google.com

Hydroxyl Group Introduction : Hydroxylated pyridine derivatives are important for developing new therapeutic agents and functional materials. chemimpex.comnetascientific.com 2-Hydroxy-3-iodo-5-methylpyridine serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com The synthesis of such compounds can sometimes be achieved through biotransformation using whole-cell catalysts, which can regioselectively hydroxylate pyridine derivatives. nih.gov

Difluoromethyl Group Introduction : The incorporation of fluorine-containing groups like difluoromethyl (CHF₂) can enhance the bioactivity of molecules compared to their non-fluorinated analogs. clockss.org The synthesis of difluoromethyl-pyridines can be challenging but is often achieved through multi-step processes. One approach involves the cyclization of α,β-unsaturated trifluoromethyl ketones with enamines to form a dihydropyridine (B1217469) ring, followed by a dehydrofluorination step to yield the desired 2-difluoromethyl-pyridine derivative. clockss.org

The table below details examples of functional group interconversions on the pyridine scaffold.

| Target Functional Group | Synthetic Approach | Example Product | Reference |

| Amino | Sequential bromination and iodination of an aminopyridine precursor. | 2-Amino-3-iodo-5-bromopyridine | google.com |

| Hydroxyl | Utilized as a building block for further synthesis. chemimpex.com Biocatalytic hydroxylation of aminopyridines can yield aminopyridinols. nih.gov | 2-Hydroxy-3-iodo-5-methylpyridine | chemimpex.com |

| Difluoromethyl | Reaction of α,β-unsaturated trifluoromethyl ketones with enamines, followed by dehydrofluorination. | 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates | clockss.org |

Creation of Complex Molecular Architectures and Heterocycles

The this compound scaffold is instrumental in constructing complex molecular architectures and fused heterocyclic systems. The reactivity of the carbon-iodine bond makes it ideal for participating in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. vulcanchem.comsmolecule.com These reactions are fundamental for synthesizing biaryl compounds and other complex structures that are prevalent in medicinal chemistry and materials science. smolecule.com

For instance, this compound derivatives can be coupled with various arylboronic acids to produce novel biaryl pyridine derivatives. mdpi.com This methodology allows for the systematic variation of substituents on the coupled aryl ring, facilitating structure-activity relationship (SAR) studies. acs.org The synthesis of terpyridines, which are important precursors for antimicrobial agents, can also be achieved through condensation reactions involving pyridine-based starting materials. wiley.com Furthermore, the scaffold can be used to build fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of medicinal interest, through multi-component condensation reactions. wiley.com The synthesis of indolizine (B1195054) derivatives, another class of complex heterocycles, can also utilize pyridine precursors. rsc.org

Advanced Synthetic Applications in Target-Oriented Synthesis (e.g., pharmaceutical and agrochemical intermediates)

Derivatives of this compound are highly valued as intermediates in the target-oriented synthesis of active ingredients for the pharmaceutical and agrochemical sectors. wiley.comchemimpex.comchemimpex.com The tailored functional groups and substitution patterns on the pyridine ring are designed to interact with specific biological targets. chemimpex.com

Pharmaceutical Applications: The pyridine motif is a common core in many biologically active molecules. smolecule.com Halogenated methylpyridines serve as key building blocks for a range of therapeutic agents.

Kinase Inhibitors : 2-Chloro-4-iodo-5-methylpyridine is a documented intermediate in the preparation of protein kinase ERK2 inhibitors, which are investigated for cancer therapy. google.com

Anti-inflammatory and Antimicrobial Agents : 2-Hydroxy-3-iodo-5-methylpyridine is used in the development of novel compounds with anti-inflammatory and antibacterial properties. chemimpex.com

Neurological Drugs : 2-Amino-3-iodo-5-methylpyridine is an important intermediate for synthesizing pharmaceuticals targeting neurological disorders. chemimpex.com

Agrochemical Applications: Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com Chlorinated and fluorinated derivatives of methylpyridine are crucial for the synthesis of modern agrochemicals. agropages.com

Fungicides : Intermediates like 2-amino-3-chloro-5-trifluoromethyl pyridine, derived from functionalized methylpyridines, are key to producing fungicides such as fluazinam. agropages.com

Insecticides and Herbicides : 2-Chloro-5-trifluoromethyl pyridine (CTF), synthesized from 2-chloro-5-methylpyridine, is a vital intermediate for insecticides like pyridalyl (B1679942) and herbicides of the fluazifop-butyl (B166162) series. agropages.com The ability to selectively introduce functional groups and build complex structures from the this compound scaffold underscores its importance in the pipeline for discovering and manufacturing new drugs and crop protection agents. chemimpex.comnbinno.com

Theoretical and Computational Studies on 3 Iodo 5 Methylpyridine Systems

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Computational methods are instrumental in mapping this electronic landscape to predict how and where a molecule will react.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 3-iodo-5-methylpyridine, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. The iodine atom, being highly polarizable, and the nitrogen atom, with its lone pair of electrons, are of particular interest. The methyl group acts as a weak electron-donating group, influencing the electron density on the pyridine (B92270) ring.

DFT calculations on related pyridine derivatives show that the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. core.ac.uk For instance, in substituted pyridines, a low HOMO-LUMO energy gap suggests high reactivity and lower kinetic stability. core.ac.uk The calculated Mulliken charges on each atom can quantify the electron distribution. In this compound, the nitrogen atom is expected to have a significant negative charge, making it a primary site for protonation and coordination. The iodine atom, despite its electronegativity, can feature a region of positive electrostatic potential (a σ-hole), making it a potential halogen bond donor. researchgate.netacs.org

Computational studies on similar halogenated pyridines have successfully used DFT to calculate parameters that correlate with experimental observations. Although specific DFT-derived data tables for this compound are not prevalent in the literature, the principles from studies on analogous compounds like 2-fluoro-4-iodo-5-methylpyridine (B124746) are transferable. bohrium.com

Table 1: Representative DFT-Calculated Properties for a Halogenated Methylpyridine (Note: This table is illustrative, based on typical values for similar compounds as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that maps the electrostatic potential onto the electron density surface of a molecule. This map provides a visual guide to the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would typically reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom due to its lone pair of electrons. This region is attractive to electrophiles and is the primary site for hydrogen bonding. bohrium.com

Positive Potential (Blue): Located on the hydrogen atoms of the methyl group and the pyridine ring. A significant region of positive potential, known as a σ-hole, is predicted to be present on the iodine atom along the extension of the C-I bond. researchgate.netacs.org This positive region is crucial for forming halogen bonds.

Neutral Potential (Green): Generally found over the carbon backbone of the molecule.

MEP analysis is a powerful predictive tool for understanding non-covalent interactions. For example, in studies of other halogenated pyridines, MEP has been used to rationalize interactions with biological targets and to predict sites of intermolecular bonding in crystal structures. bohrium.comnih.govresearchgate.net The visual nature of MEP maps makes them particularly useful for understanding how a molecule will be recognized by another molecule, such as a receptor or an enzyme. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the energetic pathways of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational methods can locate the geometry of a transition state and calculate its energy. ims.ac.jpchemrxiv.org For reactions involving this compound, such as Suzuki coupling or nucleophilic substitution, computational chemists can model the entire reaction pathway. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting these species.

Calculating the relative energies to construct a potential energy surface.

Studies on related heterocyclic systems demonstrate that DFT calculations can accurately predict reaction barriers. nih.govmdpi.com For instance, in palladium-catalyzed cross-coupling reactions, computational analysis can reveal the mechanism of oxidative addition, transmetalation, and reductive elimination steps, including the energy barriers for each. While specific transition state analyses for this compound are not widely published, the established methodologies are fully applicable. weizmann.ac.il

Non-covalent interactions are critical in supramolecular chemistry, materials science, and biology. For iodo-substituted compounds, halogen bonding is a particularly important interaction. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base).

In this compound, the iodine atom can act as a halogen bond donor. Computational studies have shown that the strength of a halogen bond is related to the positive electrostatic potential (the σ-hole) on the halogen. researchgate.netacs.org DFT calculations on iodopyridinium cations have demonstrated that these species form strong halogen bonds with iodide anions, with interaction energies being significant. researchgate.netrsc.org

Key findings from computational studies on halogen bonding in similar systems include:

The C–I···N and C–I···O interaction angles are typically close to 180°, indicating the high directionality of the halogen bond. scholaris.ca

Protonation or N-methylation of the pyridine ring significantly increases the positive electrostatic potential of the halogen's σ-hole, strengthening the halogen bond. researchgate.netacs.org

Halogen bonding can be a dominant interaction in the solid state, influencing crystal packing. acs.org

These theoretical insights are crucial for the rational design of crystal structures and functional materials based on halogen bonding interactions. mdpi.com

Computational Studies on Spectroscopic Properties (e.g., NMR, Mass Spectrometry)

Computational chemistry can also predict spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

For this compound, computational methods can be used to predict:

NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm or refute the structural assignment. While detailed computational NMR studies for this compound are scarce, methods like the Gauge-Independent Atomic Orbital (GIAO) method are routinely used for this purpose with other molecules. mdpi.com

Mass Spectrometry: While predicting a full mass spectrum is complex, computational chemistry can help rationalize fragmentation patterns observed in techniques like GC-MS. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways. A GC-MS spectrum for this compound is available in public databases, showing the molecular ion peak and fragmentation patterns that could be analyzed computationally. nih.gov

Computational studies on related molecules have demonstrated the utility of these predictive methods. For example, DFT has been used to calculate the vibrational frequencies (IR and Raman spectra) for 2-fluoro-4-iodo-5-methylpyridine, showing good agreement with experimental data. bohrium.com Similarly, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. bohrium.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-iodo-5-methylpyridine |

| Iodopyridinium cations |

| 2-Bromo-5-iodo-3-methylpyridine |

| 3-Bromo-2-hydroxypyridine |

| 5-Bromo-2-methylpyridin-3-amine |

Emerging Research Directions and Future Perspectives in 3 Iodo 5 Methylpyridine Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., green chemistry approaches)

One promising approach involves the use of hypervalent iodine reagents as greener alternatives to heavy metals in organic synthesis. These reagents can facilitate a variety of bond formations, including C–C, C–N, and C–O, offering a more sustainable pathway for the construction of complex organic molecules. acs.org The activation of aryl-iodide bonds through oxidative methods that avoid transition metals is also a key area of investigation, providing eco-friendly and cost-effective strategies for creating diverse chemical bonds under milder conditions. acs.org

Researchers are also exploring innovative one-pot synthesis methods to improve efficiency and reduce waste. For instance, a one-pot synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) has been developed using 2-bromopyridine (B144113) as a starting material, which is both inexpensive and readily available. patsnap.com This method streamlines the process by combining multiple reaction steps into a single operation. patsnap.com

Furthermore, the synthesis of pyridine (B92270) derivatives through palladium-catalyzed reactions, such as the Suzuki cross-coupling, is being optimized for greener conditions. mdpi.com These reactions are often carried out in aqueous solvent mixtures, reducing the reliance on volatile organic solvents. mdpi.com The development of metal-free multicomponent syntheses of pyridines is another significant stride towards sustainable chemistry, offering efficient and environmentally friendly routes to these important compounds. acs.org

The following table summarizes some of the sustainable approaches being explored for the synthesis of pyridine derivatives:

| Synthetic Approach | Key Features | Examples of Application |

| Hypervalent Iodine Reagents | - Green alternative to heavy metals- Promotes various bond formations | Construction of diverse organic skeletons acs.org |

| Transition Metal-Free Activation | - Eco-friendly and cost-effective- Milder reaction conditions | Cross-arylation reactions acs.org |

| One-Pot Synthesis | - Improved efficiency- Reduced waste | Synthesis of 2-bromo-4-iodo-3-methylpyridine patsnap.com |

| Palladium-Catalyzed Cross-Coupling | - Use of aqueous solvent mixtures- High yield | Synthesis of novel pyridine derivatives mdpi.com |

| Metal-Free Multicomponent Reactions | - Environmentally friendly- High efficiency | Synthesis of diversely functionalized pyridines acs.org |

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of flow chemistry and high-throughput experimentation (HTE) is revolutionizing the synthesis and optimization of reactions involving 3-iodo-5-methylpyridine and its analogs. These technologies offer significant advantages over traditional batch processing, including enhanced safety, scalability, and speed of discovery.

Flow chemistry, which involves the continuous pumping of reactants through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgu-szeged.hu This level of control can lead to higher yields and purity, as well as improved safety, particularly for exothermic reactions. u-szeged.hu For instance, continuous flow synthesis has been shown to be an efficient, rapidly scalable, and safer alternative to batch synthesis for various chemical transformations. purdue.edu

High-throughput experimentation (HTE) enables the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process. purdue.edu When coupled with advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS), HTE can be used to explore hundreds of unique reaction conditions in a matter of minutes. purdue.edu This powerful combination has been successfully utilized for rapid reaction screening in the development of continuous flow syntheses for active pharmaceutical ingredients. purdue.edu

The application of these technologies is not limited to synthesis. Flow chemistry and HTE are also being used to investigate photochemical transformations, which have gained significant attention for their ability to enable novel synthetic methods. nih.govnih.gov These technological innovations are helping to overcome the challenges associated with photochemical reactions, leading to more reproducible, selective, and scalable processes. nih.gov

The table below highlights the key benefits of integrating flow chemistry and HTE in chemical synthesis:

| Technology | Key Benefits |

| Flow Chemistry | - Precise control over reaction parameters acs.org- Enhanced safety, especially for exothermic reactions u-szeged.hu- Improved yield and purity- Rapid scalability purdue.edu |

| High-Throughput Experimentation (HTE) | - Rapid screening of numerous reaction conditions purdue.edu- Accelerated reaction optimization purdue.edu- Efficient discovery of novel reaction pathways |

Advanced Applications in Functional Materials Science (e.g., organic semiconductor materials)

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for advanced applications in functional materials science. Researchers are actively exploring their potential in the development of novel materials, including organic semiconductors, polymers, and coatings.

Halogenated pyridines, such as this compound, are being investigated for their ability to modulate electron transport properties in organic semiconductors. vulcanchem.com The presence and position of halogen atoms can significantly influence the electronic characteristics of these materials, making them tunable for specific applications. For example, 2-chloro-5-iodo-3-methylpyridine (B1371285) is being explored for its potential in creating conductive polymers and organic electronics. chemimpex.com

The versatility of the pyridine ring allows for the synthesis of a wide range of derivatives with tailored properties. These derivatives can serve as building blocks for creating advanced materials with improved durability and resistance to environmental factors. chemimpex.comchemimpex.com For instance, they are used in the formulation of specialty chemicals that enhance the performance of coatings and adhesives. chemimpex.com

Furthermore, iodo-substituted pyridine compounds are being investigated for their role in the development of lead-free hybrid perovskite materials for optoelectronic applications. acs.org These materials have shown promise in photodetector devices, offering a less toxic alternative to traditional lead-based perovskites. acs.org The exploration of these compounds in the creation of novel materials with specific chemical properties for enhanced durability is an active area of research. chemimpex.com

The following table provides an overview of the applications of this compound and related compounds in materials science:

| Application Area | Role of Pyridine Derivative | Example Compound(s) |

| Organic Semiconductors | Modulates electron transport properties | 3-Chloro-6-fluoro-4-iodo-2-methylpyridine vulcanchem.com |

| Conductive Polymers | Building block for conductive materials | 2-Chloro-5-iodo-3-methylpyridine chemimpex.com |

| Advanced Coatings | Enhances durability and performance | 2-Hydroxy-3-iodo-5-methylpyridine chemimpex.com |

| Hybrid Perovskites | Component in lead-free optoelectronic materials | Iodo-substituted pyridines acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Iodo-5-methylpyridine with high regioselectivity?

- Methodological Answer : Direct iodination of 5-methylpyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) is a common approach. Optimize reaction conditions (temperature: 60–80°C; solvent: acetic acid or DCM) to enhance regioselectivity at the 3-position. Monitor progress via TLC and purify using column chromatography with hexane/ethyl acetate gradients. Alternative routes include cross-coupling reactions using organometallic intermediates (e.g., Suzuki-Miyaura), though these require pre-functionalized starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR to identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). ¹³C NMR confirms the iodo-substituted carbon (δ ~90–100 ppm). DEPT-135 distinguishes CH₃ groups.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (expected m/z: 219.00 for C₆H₆IN).

- IR : Look for C-I stretching (~500 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹).

Cross-validate with X-ray crystallography (e.g., SHELXL refinement) for definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, ensuring proper handling of twinning or disorder. Compare residual factors (R₁ < 0.05) across multiple datasets.

- Data Validation : Employ PLATON to check for missed symmetry or hydrogen bonding anomalies.

- Contradiction Analysis : If bond lengths deviate (>0.02 Å from expected), re-examine thermal parameters (ADPs) or consider solvent effects. Cross-reference with DFT-optimized geometries (e.g., Gaussian 16) for electronic structure consistency .

Q. What experimental strategies mitigate competing pathways during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the methyl group using silyl ethers (e.g., TBSCl) to direct reactivity to the iodo site.

- Catalytic Control : Use Pd(0)/Pd(II) systems for selective cross-coupling (e.g., Stille or Sonogashira reactions). Additives like CuI or PPh₃ enhance selectivity.

- Kinetic vs. Thermodynamic : Lower temperatures (0°C) favor kinetic products (e.g., SNAr substitution), while higher temperatures (100°C) promote thermodynamic outcomes (e.g., ring-opening). Monitor via in situ IR or GC-MS .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites. The iodo group acts as a strong electron-withdrawing group, directing attack to the 2- and 4-positions.

- Molecular Orbital Analysis : HOMO-LUMO gaps (~5 eV) indicate susceptibility to oxidative addition with Pd catalysts. Compare with experimental Hammett parameters (σₚ ~0.18 for methyl, σₘ ~1.14 for iodo) to validate electronic effects .

Key Considerations for Experimental Design

- Safety : Follow protocols for handling iodine derivatives (e.g., avoid dust inhalation; use fume hoods) .

- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst loading) to align with Beilstein Journal guidelines .

- Data Integrity : Use multiple characterization techniques to confirm compound identity, especially for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.